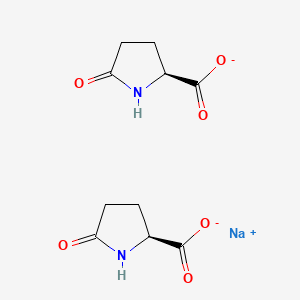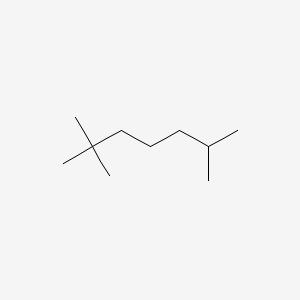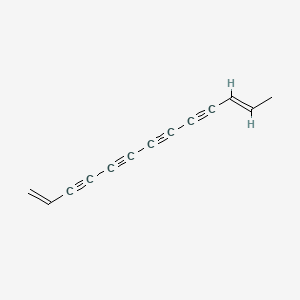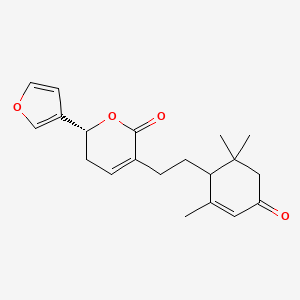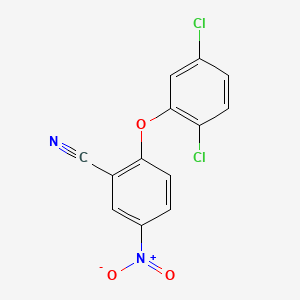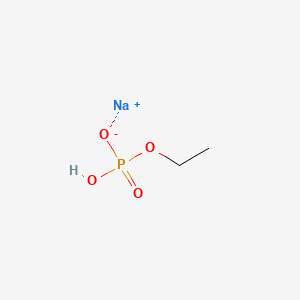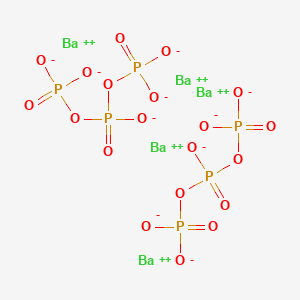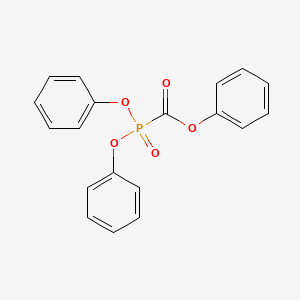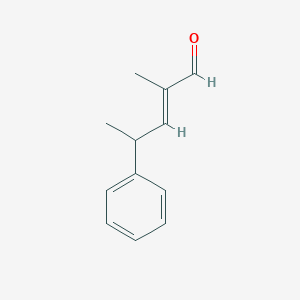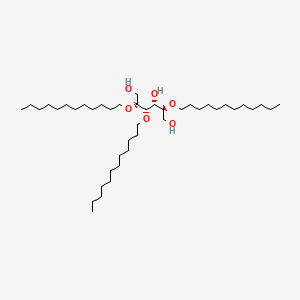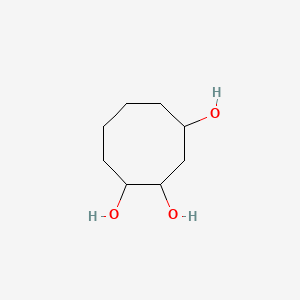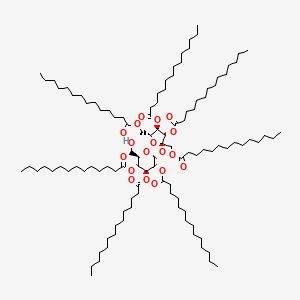
Sucrose heptamyristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose heptamyristate is a sucrose ester, specifically a heptaester of sucrose and myristic acid. It is a non-ionic surfactant known for its emulsifying properties and is used in various industrial applications, including food, cosmetics, and pharmaceuticals . The compound is characterized by its ability to form stable emulsions and its biodegradability, making it an environmentally friendly option.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sucrose heptamyristate is typically synthesized through the esterification of sucrose with myristic acid. This process can be catalyzed by chemical or enzymatic methods. Chemical catalysis often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Enzymatic catalysis, on the other hand, employs lipases to facilitate the esterification reaction under milder conditions, which can be more environmentally friendly and produce fewer by-products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Sucrose heptamyristate can undergo various chemical reactions, including:
Substitution: The ester groups in this compound can be substituted with other functional groups through transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alcohols or other nucleophiles in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Sucrose and myristic acid.
Oxidation: Shorter-chain fatty acids and oxidation products.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sucrose heptamyristate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sucrose heptamyristate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is attributed to the amphiphilic nature of the molecule, with the hydrophilic sucrose moiety and the hydrophobic myristic acid chains . In biological systems, it can enhance the permeability of cell membranes, facilitating the transport of drugs and other molecules .
Comparación Con Compuestos Similares
- Sucrose monolaurate
- Sucrose monostearate
- Sucrose palmitate
- Sucrose octaacetate
Sucrose heptamyristate stands out due to its higher degree of esterification, which can enhance its emulsifying efficiency and stability in various formulations .
Propiedades
Número CAS |
94031-24-0 |
|---|---|
Fórmula molecular |
C110H204O18 |
Peso molecular |
1814.8 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tri(tetradecanoyloxy)oxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C110H204O18/c1-8-15-22-29-36-43-50-57-64-71-78-85-97(112)119-93-96-105(123-100(115)88-81-74-67-60-53-46-39-32-25-18-11-4)108(126-103(118)91-84-77-70-63-56-49-42-35-28-21-14-7)110(127-96,94-120-98(113)86-79-72-65-58-51-44-37-30-23-16-9-2)128-109-107(125-102(117)90-83-76-69-62-55-48-41-34-27-20-13-6)106(124-101(116)89-82-75-68-61-54-47-40-33-26-19-12-5)104(95(92-111)121-109)122-99(114)87-80-73-66-59-52-45-38-31-24-17-10-3/h95-96,104-109,111H,8-94H2,1-7H3/t95-,96-,104-,105-,106+,107-,108+,109-,110+/m1/s1 |
Clave InChI |
XQJYXYBLMYFQOY-WIKZPNJNSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


